3-Fluorocatechol
Overview
Description
3-Fluorocatechol is a fluorinated analogue of catechol, which is an important intermediate in various chemical and pharmaceutical processes. While the provided papers do not directly discuss 3-Fluorocatechol, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, structural analysis, and chemical properties of 3-Fluorocatechol.
Synthesis Analysis
The synthesis of fluorinated organic compounds is a topic of interest due to their applications in medicine and materials science. For instance, the synthesis of 4-Fluorocatechol was achieved through esterification, rearrangement, and Dakin oxidation processes, with an overall yield of 45.4% . Similarly, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to catechol derivatives, was performed starting from 4-oxo-l-proline derivatives . These methods could potentially be adapted for the synthesis of 3-Fluorocatechol.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be significantly different from their non-fluorinated counterparts. For example, the introduction of fluorine into proline alters its ring pucker and amide bond ratio . In the case of 3-Fluorocatechol, such structural modifications could influence its reactivity and interaction with biological systems.
Chemical Reactions Analysis
Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The paper on fluoroformyl trifluoroacetyl disulfide discusses the conformational properties and geometric structure of a fluorinated molecule, which could provide insights into the reactivity of fluorinated catechols . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods suggests the potential for enzymatic reactions involving fluorinated catechols .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds can be quite distinct. For example, the oxidation of substituted 4-fluorobenzaldehydes for the synthesis of fluorinated phenols demonstrates the impact of fluorination on chemical properties . The study of solid-state and solution structures of fluorocholine and its analogues provides information on the preferred conformation of fluorinated compounds, which could be relevant for understanding the properties of 3-Fluorocatechol .
Scientific Research Applications
Biodegradation and Environmental Applications
Biodegradation of Fluorinated Aromatic Compounds : Research indicates that certain bacteria, like Rhizobium sp. and Burkholderia fungorum, can degrade fluorinated aromatic compounds, including 3-fluorocatechol, as part of their metabolic processes. These findings suggest potential applications in bioremediation of environmental contaminants (Zhao et al., 2019); (Strunk & Engesser, 2013).
Ectomycorrhizal Fungi and Mono-Fluorophenols Degradation : Studies show that ectomycorrhizal fungi like Pisolithus tinctorius can degrade mono-fluorophenols, including 3-fluorocatechol, in co-metabolism with glucose, highlighting their role in soil ecosystems and potential in environmental biotechnology (Franco et al., 2014).
Biochemical Research and Industrial Applications
NMR Studies for Understanding Biodegradation : Fluorine NMR (19F NMR) is utilized to study the biodegradation pathways of fluorinated compounds like 3-fluorobenzoate, leading to the formation of intermediates such as 3-fluorocatechol. This method provides insights into the biochemical pathways in microorganisms (Boersma et al., 2004).
Synthesis and Characterization of Fluorinated Compounds : Synthesis methods for fluorinated catechols, including 3-fluorocatechol, are important in pharmaceutical and agrochemical research, offering pathways for creating novel compounds with potential applications in these industries (Yong, 2006).
Biotechnological and Analytical Applications
Enzymatic Transformation in Bacterial Systems : Escherichia coli expressing specific enzymes can transform halogenated phenols into halocatechols, including 4-fluorocatechol, indicating potential biotechnological applications in producing specific halogenated compounds (Coulombel et al., 2011).
Fluorescence and Chromogenic Probes in Biological Research : Compounds like 3-hydroxyphenylacetylene, related to catechol chemistry, serve as probes for bacterial enzymes, assisting in the study of bacterial degradation pathways, which could extend to research involving 3-fluorocatechol (Kauffman et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-fluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOSJQLIRGXWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189839 | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocatechol | |
CAS RN |
363-52-0 | |
Record name | 3-Fluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediol, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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